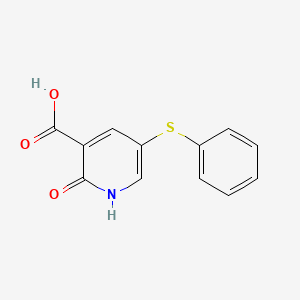
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate is a chemical compound that features a cyclobutyl ring substituted with a hydroxymethyl group and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxymethyl group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Esterification with benzoic acid: The final step involves the esterification of the hydroxymethyl group with benzoic acid, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-(carboxymethyl)cyclobutyl benzoate.
Reduction: Formation of (1R,2R)-2-(hydroxymethyl)cyclobutylmethanol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzoate ester can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-(hydroxymethyl)cyclobutyl acetate
- (1R,2R)-2-(hydroxymethyl)cyclobutyl propionate
- (1R,2R)-2-(hydroxymethyl)cyclobutyl butyrate
Uniqueness
Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate is unique due to the presence of the benzoate ester, which imparts distinct chemical and biological properties compared to other similar compounds. The benzoate group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methyl benzoate |
InChI |
InChI=1S/C13H16O3/c14-8-11-6-7-12(11)9-16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
KOCHUXMFNDQVCQ-RYUDHWBXSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1CO)COC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C1CO)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
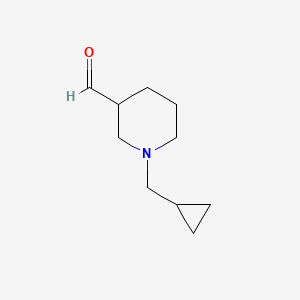

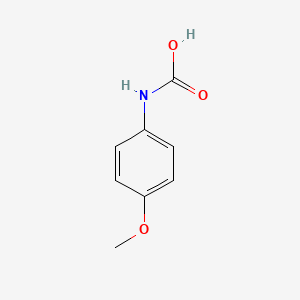
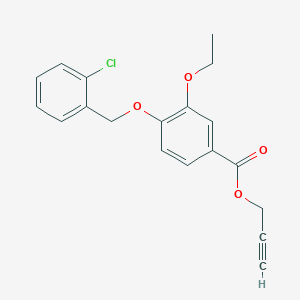
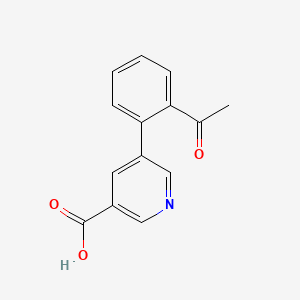
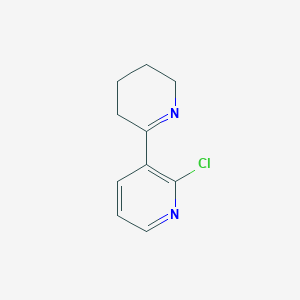
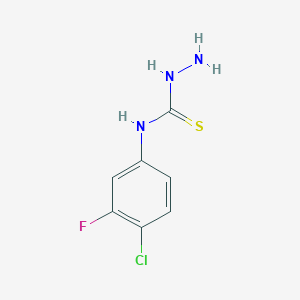
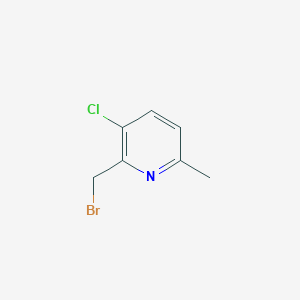

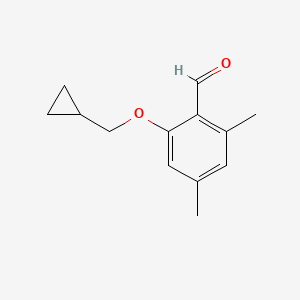
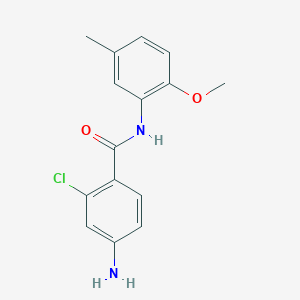
![1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13002494.png)
